4,4'-(3-Methylfuran-2,5-diyl)dibenzonitrile
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Overview
Description
4,4’-(3-Methylfuran-2,5-diyl)dibenzonitrile is an organic compound characterized by the presence of a furan ring substituted with a methyl group at the 3-position and two benzonitrile groups at the 4,4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3-Methylfuran-2,5-diyl)dibenzonitrile typically involves the reaction of 3-methylfuran with benzonitrile derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, 3-methylfuran can be reacted with 4-bromobenzonitrile in the presence of palladium(II) acetate and tri-tert-butylphosphine as catalysts, along with potassium carbonate as a base, in a solvent such as toluene .
Industrial Production Methods
While specific industrial production methods for 4,4’-(3-Methylfuran-2,5-diyl)dibenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4,4’-(3-Methylfuran-2,5-diyl)dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4,4’-(3-Methylfuran-2,5-diyl)dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4,4’-(3-Methylfuran-2,5-diyl)dibenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and nitrile groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Thiophene-2,5-diyl)dibenzonitrile: Similar structure but with a thiophene ring instead of a furan ring.
4,4’-(Phenazine-5,10-diyl)dibenzonitrile: Contains a phenazine core instead of a furan ring.
Uniqueness
4,4’-(3-Methylfuran-2,5-diyl)dibenzonitrile is unique due to the presence of the methyl-substituted furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
CAS No. |
61829-87-6 |
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Molecular Formula |
C19H12N2O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-[5-(4-cyanophenyl)-4-methylfuran-2-yl]benzonitrile |
InChI |
InChI=1S/C19H12N2O/c1-13-10-18(16-6-2-14(11-20)3-7-16)22-19(13)17-8-4-15(12-21)5-9-17/h2-10H,1H3 |
InChI Key |
WMPSFPVKFVTGJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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